Verapamil-Ethyl-Methanthiosulfonat, Bromid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

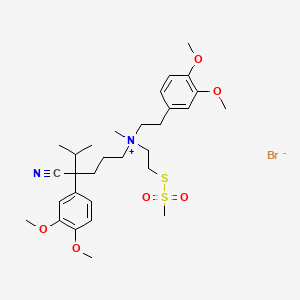

Verapamil Ethyl Methanethiosulfonate, Bromide is a chemical compound with the molecular formula C30H45N2O6S2Br and a molecular weight of 673.72 g/mol . It is a derivative of Verapamil, a well-known calcium channel blocker used in the treatment of cardiovascular diseases. This compound is primarily used in scientific research and has various applications in chemistry, biology, and medicine.

Wissenschaftliche Forschungsanwendungen

Verapamil Ethyl Methanethiosulfonate, Bromide has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a reference standard in analytical chemistry.

Biology: The compound is used in studies involving calcium channel blockers and their effects on cellular processes.

Medicine: Research on Verapamil Ethyl Methanethiosulfonate, Bromide contributes to understanding the pharmacological properties and potential therapeutic uses of calcium channel blockers.

Industry: The compound is used in the development of new pharmaceuticals and in quality control processes.

Wirkmechanismus

Target of Action

Verapamil Ethyl Methanethiosulfonate, Bromide is a chemical useful for mapping the pore region of L-type calcium channels . These channels are the primary targets of this compound. L-type calcium channels play a crucial role in various physiological processes, including muscle contraction, hormone secretion, and neurotransmission .

Mode of Action

It is known that verapamil, a related compound, acts as anL-type calcium channel blocker . It is likely that Verapamil Ethyl Methanethiosulfonate, Bromide interacts with its targets in a similar manner, blocking the influx of calcium ions into cells and thereby affecting cellular functions that depend on calcium signaling .

Biochemical Pathways

The biochemical pathways affected by Verapamil Ethyl Methanethiosulfonate, Bromide are likely to be those involving calcium signaling. By blocking L-type calcium channels, this compound can disrupt the normal flow of calcium ions into cells, which can have downstream effects on a variety of cellular processes . .

Result of Action

The molecular and cellular effects of Verapamil Ethyl Methanethiosulfonate, Bromide’s action are likely to be related to its role as an L-type calcium channel blocker. By inhibiting these channels, the compound can affect calcium-dependent cellular processes, potentially leading to changes in cell function . .

Biochemische Analyse

Biochemical Properties

Verapamil Ethyl Methanethiosulfonate, Bromide interacts with L-type calcium channels and Kv1.3 potassium channels . The nature of these interactions involves the compound mapping the pore region of these channels .

Cellular Effects

It is known that Verapamil, the parent compound, has been associated with lower fasting blood glucose levels among middle-aged and older adults with diabetes .

Molecular Mechanism

It is known to be useful for mapping the pore region of L-type calcium channels and Kv1.3 potassium channels .

Metabolic Pathways

Verapamil, the parent compound of Verapamil Ethyl Methanethiosulfonate, Bromide, is subject to extensive oxidative metabolism mediated by cytochrome P450 enzymes

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Verapamil Ethyl Methanethiosulfonate, Bromide involves multiple steps, starting from Verapamil. The key steps include the introduction of the ethyl methanethiosulfonate group and the bromide ion. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions. Specific details on the synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .

Industrial Production Methods

Industrial production of Verapamil Ethyl Methanethiosulfonate, Bromide follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The production methods are optimized for efficiency and cost-effectiveness, often involving automated systems and advanced analytical techniques for monitoring the reactions .

Analyse Chemischer Reaktionen

Types of Reactions

Verapamil Ethyl Methanethiosulfonate, Bromide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

Substitution: The ethyl methanethiosulfonate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophilic reagents like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol derivatives .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Verapamil: The parent compound, used primarily as a calcium channel blocker.

Diltiazem: Another calcium channel blocker with a similar mechanism of action.

Nifedipine: A dihydropyridine calcium channel blocker with different pharmacological properties

Uniqueness

This modification distinguishes it from other calcium channel blockers and may provide additional insights into the structure-activity relationships of these compounds .

Eigenschaften

IUPAC Name |

[4-cyano-4-(3,4-dimethoxyphenyl)-5-methylhexyl]-[2-(3,4-dimethoxyphenyl)ethyl]-methyl-(2-methylsulfonylsulfanylethyl)azanium;bromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H45N2O6S2.BrH/c1-23(2)30(22-31,25-11-13-27(36-5)29(21-25)38-7)15-9-16-32(3,18-19-39-40(8,33)34)17-14-24-10-12-26(35-4)28(20-24)37-6;/h10-13,20-21,23H,9,14-19H2,1-8H3;1H/q+1;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVUKZMOMCQMWEQ-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CCC[N+](C)(CCC1=CC(=C(C=C1)OC)OC)CCSS(=O)(=O)C)(C#N)C2=CC(=C(C=C2)OC)OC.[Br-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H45BrN2O6S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70676195 |

Source

|

| Record name | 4-Cyano-4-(3,4-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-{2-[(methanesulfonyl)sulfanyl]ethyl}-N,5-dimethylhexan-1-aminium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70676195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

673.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

353270-25-4 |

Source

|

| Record name | 4-Cyano-4-(3,4-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-{2-[(methanesulfonyl)sulfanyl]ethyl}-N,5-dimethylhexan-1-aminium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70676195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(3aS,5R,6R,7S,7aS)-7-acetyloxy-5-[acetyloxy(dideuterio)methyl]-6,7,7a-trideuterio-2-methoxy-2-methyl-3a,5-dihydro-[1,3]dioxolo[4,5-b]pyran-6-yl] acetate](/img/structure/B561638.png)

![2H-1-Benzopyran-2-one, 7-[(3,7-dimethyl-2,6-octadien-1-yl)oxy]-5-methoxy-](/img/structure/B561641.png)

![(2R,4S,6R)-5-Acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R)-5-acetamido-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B561643.png)

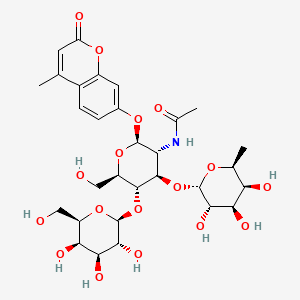

![[3-(Trimethylammonium)propyl] Methanethiosulfonate Bromide](/img/structure/B561647.png)

![3-Deuterio-4-[dideuterio(methylsulfonylsulfanyl)methyl]-1-hydroxy-2,2,5,5-tetrakis(trideuteriomethyl)(115N)pyrrole](/img/structure/B561658.png)